molecular formula C10H21NO2 B1490949 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol CAS No. 2098092-56-7

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1490949
CAS No.: 2098092-56-7
M. Wt: 187.28 g/mol
InChI Key: QYCUFPNSQWLVID-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol is a pyrrolidine-derived compound characterized by an ethoxymethyl and methyl substituent on the pyrrolidine ring, along with a hydroxyl-terminated ethyl side chain. Pyrrolidine derivatives are often explored for their conformational rigidity and ability to modulate receptor interactions, particularly in CNS-targeting drugs or enzyme inhibitors .

Properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-13-8-10-7-11(4-5-12)6-9(10)2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUFPNSQWLVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions on the pyrrolidine ring or functional group variations. Below is a comparative analysis with key examples:

Pyrrolidine Derivatives with Ether Substituents

  • Example 64 (Patent Example from ): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Structural Differences: This compound features a pyrazolo-pyrimidine core linked to a chromenone moiety, whereas the target compound lacks aromatic heterocycles.

Hydroxyl-Substituted Pyrrolidines

  • Compound A (Hypothetical Analog): 2-(4-Methylpyrrolidin-1-yl)ethanol Key Differences: Absence of the ethoxymethyl group reduces steric bulk and lipophilicity. Such analogs are often used as chiral auxiliaries or in asymmetric catalysis due to their simplified stereoelectronic profiles.

Ethoxymethyl-Containing Analogues

Physicochemical and Pharmacokinetic Data

Property Target Compound Example 64 (Patent) Compound A (Hypothetical)
Molecular Weight (g/mol) ~215 (estimated) 536.4 ~130 (estimated)
LogP (Lipophilicity) ~1.5 (moderate) ~3.2 (high) ~0.8 (low)
Hydrogen Bond Donors 1 (hydroxyl) 1 (amide) 1 (hydroxyl)
Synthetic Complexity Moderate High (multistep coupling) Low

Limitations and Knowledge Gaps

Preparation Methods

Starting Material and Core Pyrrolidine Synthesis

  • The synthesis typically begins with 2-methylpyrroline or 2-methylpyrrolidine derivatives as precursors, which can be prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in mixed alcohol solvents (ethanol/methanol) at ambient temperature.
  • Optical purity can be controlled by preparing (R)- or (S)-2-methylpyrrolidine L- or D-tartrate salts, which serve as intermediates for further functionalization.

Introduction of the Ethoxymethyl Group

  • The ethoxymethyl substituent at the 3-position can be introduced via alkylation reactions using ethoxymethyl halides or related reagents.
  • Alkylation is typically carried out in polar organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions (0 to -20 °C) to ensure regioselectivity and minimize side reactions.
  • The reaction may involve the use of strong bases like n-butyllithium added dropwise to a solution of the pyrrolidine intermediate to generate a nucleophilic species that reacts with 2-bromo-6-vinylnaphthalene or similar electrophiles, facilitating the formation of the ethoxymethyl substituent.

Introduction of the Hydroxyethyl Side Chain

  • The hydroxyethyl group attached to the nitrogen is commonly introduced by nucleophilic substitution or reductive amination using 2-bromoethanol or ethylene oxide derivatives.
  • An efficient process reported for the preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a closely related intermediate, involves reaction of methylpyrrolidine with hydroxyethyl precursors under controlled conditions to yield the hydroxyethyl-substituted pyrrolidine in ton-scale production.
  • The process uses mild bases and solvents such as methanol, acetone, or isopropanol, with purification steps including crystallization and solvent extraction to isolate the product with high purity.

Catalytic and Reagent Details

  • Catalysts used include platinum-based catalysts for hydrogenation steps, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) for coupling reactions, and copper (I) chloride for certain coupling or substitution reactions.
  • Bases such as cesium carbonate, sodium carbonate, or potassium phosphate are employed in molar equivalents ranging from 2 to 4 relative to electrophilic reagents to facilitate substitution reactions.
  • Solvents are selected based on polarity and miscibility, including ethanol, methanol, THF, DMF, methyl-t-butyl ether (MTBE), and ethyl acetate for extraction and purification.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Catalysts Solvent(s) Conditions Notes
1 Hydrogenation of 2-methylpyrroline Platinum (IV) oxide or 5% Pt-C Ethanol/Methanol (2:1 to 3:1) Ambient temperature Produces optically active 2-methylpyrrolidine salts
2 Alkylation (Ethoxymethyl introduction) Ethoxymethyl halide, n-butyllithium THF 0 to -20 °C Dropwise addition, controlled regioselectivity
3 Hydroxyethyl substitution 2-Bromoethanol or ethylene oxide, base (Cs2CO3, Na2CO3) Methanol, acetone, isopropanol Mild heating, ambient pressure Scalable process for hydroxyethyl pyrrolidine
4 Coupling reactions Palladium catalysts, copper (I) chloride DMF, THF 100–160 °C, N2 atmosphere For advanced intermediates and functionalization
5 Purification Extraction with ethyl acetate, brine wash Ethyl acetate, brine Room temperature Removal of catalysts and by-products

Research Findings and Industrial Relevance

  • The described synthetic routes provide a short, safe, inexpensive, and commercially scalable process for preparing substituted pyrrolidines including 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol, suitable for large-scale pharmaceutical applications.
  • The use of non-corrosive reagents and mild reaction conditions enhances safety and environmental compliance.
  • Optical purity control via tartrate salt intermediates ensures the production of enantiomerically enriched compounds, which is critical for biological activity.
  • The hydroxyethyl substitution process has been optimized for ton-scale production, demonstrating industrial feasibility.

Q & A

Basic: What are the standard synthetic routes for 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A common approach includes:

Ethoxymethylation : Introducing the ethoxymethyl group via alkylation using ethyl bromomethyl ether under basic conditions (e.g., K₂CO₃ in DMF).

Hydroxylation : Functionalization of the ethyl chain using hydroxylating agents like oxone or hydrogen peroxide in aqueous ethanol .
Optimization strategies:

  • Catalysis : Iron phthalocyanine (FePC) catalysts can enhance regioselectivity in hydroxylation steps, as demonstrated in analogous alcohol syntheses .
  • Purification : Column chromatography (e.g., n-pentane:ethyl acetate gradients) ensures high purity, with yields quantified via TLC and GC analysis .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:
Single-crystal X-ray diffraction using SHELXL (a refinement program) is critical for determining absolute configuration. Key steps:

Data Collection : High-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Refinement : SHELXL’s robust algorithms handle twinning and disorder common in flexible pyrrolidine rings .

Validation : Cross-check with computational models (e.g., Mercury CSD) to confirm bond angles and torsional strain .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : In CDCl₃ at 400 MHz, observe:
    • δ 1.2–1.4 ppm (triplet for ethoxymethyl CH₃), δ 3.4–3.6 ppm (pyrrolidine N-CH₂) .
    • DEPT-135 confirms CH₂/CH₃ groups.
  • IR Spectroscopy : Broad peak ~3300 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C from ethoxymethyl) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺, with fragmentation patterns confirming the pyrrolidine backbone .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian09 to model transition states (e.g., B3LYP/6-31G* level). Key parameters:
    • Activation energy for substitutions at the ethoxymethyl group.
    • Solvent effects (PCM model for ethanol/water mixtures) .
  • MD Simulations : GROMACS to assess steric hindrance from the 4-methylpyrrolidine group, which may slow SN2 reactions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.
  • Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines, analyzed via scintillation counting .
  • Cytotoxicity : MTT assay in cancer cells (e.g., HeLa), comparing EC₅₀ values to known pyrrolidine derivatives .

Advanced: How can researchers address contradictory data on the compound’s metabolic stability?

Answer:

  • Comparative Studies : Use parallel artificial membrane permeability assays (PAMPA) vs. Caco-2 cell models to differentiate passive diffusion vs. active transport .
  • Isotope Tracing : LC-MS/MS to track metabolite formation (e.g., ethoxymethyl → carboxylic acid) in hepatocyte incubations .
  • Species-Specific Variability : Test in human/rat liver microsomes to identify cytochrome P450 isoforms responsible for discrepancies .

Basic: What are the critical parameters for optimizing chromatographic purity?

Answer:

  • HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in H₂O/MeOH (gradient from 70:30 to 50:50 over 20 min), UV detection at 254 nm .
  • Impurity Profiling : Spike with synthetic byproducts (e.g., over-oxidized aldehydes) to calibrate retention times .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?

Answer:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine, enabling selective ethoxymethylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) to minimize side reactions from prolonged heating .
  • Bulky Reagents : Employ tert-butyl halides to exploit steric effects, directing substitution to less hindered sites .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 h, monitoring degradation via HPLC .
  • Thermal Analysis : DSC/TGA to identify decomposition points (>200°C typical for pyrrolidine derivatives) .

Advanced: How does the ethoxymethyl group influence binding to GABA receptors compared to hydroxymethyl analogs?

Answer:

  • Docking Studies (AutoDock Vina) : Ethoxymethyl’s lipophilicity increases membrane permeability, but reduces hydrogen bonding vs. hydroxymethyl .
  • Electrophysiology : Patch-clamp assays on α₁β₂γ₂ GABAₐ receptors show EC₅₀ shifts from 10 µM (hydroxymethyl) to 25 µM (ethoxymethyl) due to steric bulk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol
Reactant of Route 2
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol

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